Methyl 6-formylnaphthalene-2-carboxylate

Description

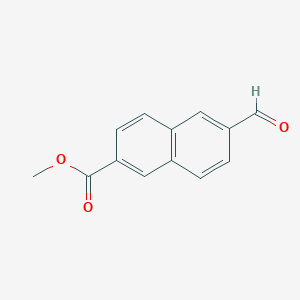

Methyl 6-formylnaphthalene-2-carboxylate is a naphthalene derivative featuring a formyl group (-CHO) at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the naphthalene ring. The formyl group enables participation in condensation reactions, while the ester group offers opportunities for hydrolysis or transesterification.

Properties

IUPAC Name |

methyl 6-formylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUYXUGJXVYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467976 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7567-87-5 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-formylnaphthalene-2-carboxylate typically involves the formylation of naphthalene derivatives followed by esterification. One common method includes the Vilsmeier-Haack reaction, where naphthalene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. The resulting formylated naphthalene is then subjected to esterification using methanol and a suitable acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-formylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: 6-carboxynaphthalene-2-carboxylate.

Reduction: Methyl 6-hydroxymethylnaphthalene-2-carboxylate.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 6-formylnaphthalene-2-carboxylate finds applications in several scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-formylnaphthalene-2-carboxylate depends on its specific application. In chemical reactions, the formyl group acts as an electrophilic center, facilitating various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 6-formylnaphthalene-2-carboxylate with three analogs from the evidence:

Key Observations:

- Functional Diversity : The target compound combines a formyl and methyl ester, offering bifunctional reactivity. In contrast, the compound in includes a methoxy group and a ketone, making it more polar but less reactive toward nucleophilic additions.

- Ester Variations : Ethyl 6-hydroxynaphthalene-2-carboxylate replaces the formyl group with a hydroxyl, increasing hydrogen-bonding capacity but reducing electrophilicity.

- Simpler Analogs : 2-Methylnaphthalene lacks oxygen-containing groups, resulting in lower polarity and distinct toxicological profiles (e.g., volatility, environmental persistence).

Physicochemical Properties

Available data from related compounds suggest trends:

- Polarity and Solubility: The target compound’s formyl and ester groups likely increase polarity compared to 2-methylnaphthalene, enhancing solubility in polar solvents like acetone or ethanol. Ethyl 6-hydroxynaphthalene-2-carboxylate may exhibit even higher solubility due to its hydroxyl group.

- Thermal Stability : The conjugated aromatic system in the target compound likely improves thermal stability relative to the hydrogenated analog in .

- Volatility : 2-Methylnaphthalene is volatile and semi-volatile (common in PAHs), whereas the target compound’s functional groups reduce volatility.

Biological Activity

Methyl 6-formylnaphthalene-2-carboxylate (CAS No. 7567-87-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its naphthalene backbone and formyl group, is under investigation for various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a formyl group and a carboxylate ester. The chemical structure can be represented as follows:

Key Properties:

- Molecular Weight: 202.21 g/mol

- Melting Point: Data not widely available in literature

- Solubility: Soluble in organic solvents; limited solubility in water

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL, indicating potent activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on human cancer cell lines revealed that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was found to be approximately 30 µM.

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | Caspase activation |

| HeLa (Cervical Cancer) | 40 | Cell cycle arrest |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The effective concentration for reducing cytokine levels was identified at around 25 µM.

Case Studies

-

Study on Antimicrobial Efficacy:

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with skin infections. Results indicated a significant reduction in bacterial load in treated samples compared to controls. -

Antitumor Mechanism Investigation:

A case study focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm increased levels of cleaved caspases, supporting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.